molecular formula C16H19N3O3 B11049405 1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-

1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-

Cat. No.: B11049405
M. Wt: 301.34 g/mol
InChI Key: LVMOIIWXXMDSJE-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- is a heterocyclic compound that features a pyrrole ring substituted with a carboximidamide group and a methoxyphenylacetyl group

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrrole-2-carboximidamide with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboximidamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- include:

The uniqueness of 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C16H19N3O3/c1-11-4-9-14(19(11)2)16(17)18-22-15(20)10-12-5-7-13(21-3)8-6-12/h4-9H,10H2,1-3H3,(H2,17,18)

InChI Key

LVMOIIWXXMDSJE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=C(C=C2)OC)/N

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=C(C=C2)OC)N

Origin of Product

United States

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